molecular formula C12H9ClN2O B1369030 2-Chloro-6-ethoxyquinoline-3-carbonitrile CAS No. 937672-26-9

2-Chloro-6-ethoxyquinoline-3-carbonitrile

Cat. No.: B1369030
CAS No.: 937672-26-9
M. Wt: 232.66 g/mol
InChI Key: DLSJCLCHOALFAO-UHFFFAOYSA-N
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Description

2-Chloro-6-ethoxyquinoline-3-carbonitrile is a heterocyclic compound with the molecular formula C12H9ClN2O. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the second position, an ethoxy group at the sixth position, and a carbonitrile group at the third position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-ethoxyquinoline-3-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-ethoxyquinoline.

    Chlorination: The 6-ethoxyquinoline is then chlorinated at the second position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Cyanation: The final step involves the introduction of the carbonitrile group at the third position. This can be achieved through the reaction of the chlorinated intermediate with a cyanating agent like sodium cyanide (NaCN) or potassium cyanide (KCN) under appropriate conditions.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-ethoxyquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonitrile group can be reduced to an amine or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.

Major Products:

    Nucleophilic Substitution: Substituted quinolines with various functional groups.

    Reduction: Aminoquinolines or aldehyde derivatives.

    Oxidation: Carboxylic acids or aldehydes.

Scientific Research Applications

2-Chloro-6-ethoxyquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.

    Medicine: The compound is explored for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.

    Signal Transduction: The compound may interfere with cellular signaling pathways, affecting cell growth and proliferation.

Comparison with Similar Compounds

    2-Chloroquinoline-3-carbonitrile: Lacks the ethoxy group, resulting in different chemical properties and reactivity.

    6-Ethoxyquinoline-3-carbonitrile: Lacks the chloro group, affecting its biological activity and synthetic applications.

    2-Chloro-6-methoxyquinoline-3-carbonitrile: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in reactivity and applications.

Uniqueness: 2-Chloro-6-ethoxyquinoline-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the chloro and ethoxy groups enhances its versatility in synthetic chemistry and its potential as a pharmacological agent.

Properties

IUPAC Name

2-chloro-6-ethoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c1-2-16-10-3-4-11-8(6-10)5-9(7-14)12(13)15-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSJCLCHOALFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588993
Record name 2-Chloro-6-ethoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937672-26-9
Record name 2-Chloro-6-ethoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 937672-26-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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